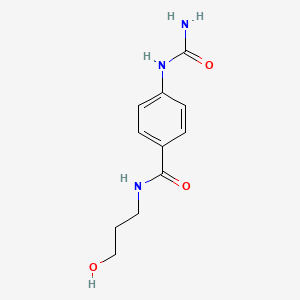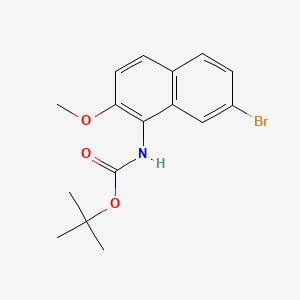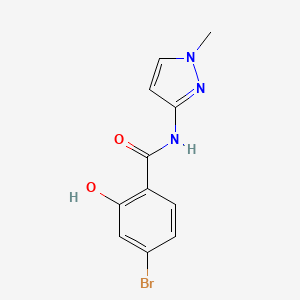![molecular formula C7H11NO2 B14897508 1-Aminospiro[2.3]hexane-5-carboxylic](/img/structure/B14897508.png)
1-Aminospiro[2.3]hexane-5-carboxylic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminospiro[2.3]hexane-5-carboxylic acid is a conformationally rigid analog of amino acids such as glutamic acid and lysine. This compound is characterized by its unique spirocyclic structure, which imparts distinct chemical and biological properties. The rigidity of the spirocyclic framework makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aminospiro[2.3]hexane-5-carboxylic acid can be synthesized from 3-methylidenecyclobutanecarbonitrile. The synthetic route involves a catalytic [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to the double bond of the unsaturated nitrile. This is followed by a chemoselective reduction of the nitro and cyano groups, and finally, hydrolysis of the ester moiety .
Industrial Production Methods
While specific industrial production methods for this compound acid are not widely documented, the synthetic route mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-Aminospiro[2.3]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro and cyano groups in intermediates can be reduced to amines.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for forming acyl chlorides, followed by reaction with alcohols or amines.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of esters and amides.
Scientific Research Applications
1-Aminospiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules due to its rigid structure.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Aminospiro[2.3]hexane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid spirocyclic structure allows for precise binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid: A conformationally rigid analog of glutamic acid.
1-Amino-5-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid: A conformationally rigid analog of lysine.
Uniqueness
1-Aminospiro[2.3]hexane-5-carboxylic acid is unique due to its specific spirocyclic structure, which imparts rigidity and distinct chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-aminospiro[2.3]hexane-5-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c8-5-3-7(5)1-4(2-7)6(9)10/h4-5H,1-3,8H2,(H,9,10) |
InChI Key |
WTPDBZJGYPLFJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC2N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-bromoprop-2-en-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14897431.png)




![6-[(Dimethylamino)methyl]-3-quinolinamine](/img/structure/B14897471.png)
![(S)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14897475.png)







